2-Ethyl-6-nitroaniline
Overview
Description
2-Ethyl-6-nitroaniline is an organic compound with the molecular formula C8H10N2O2 It is a derivative of aniline, where the amino group is substituted at the 2-position with an ethyl group and at the 6-position with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 2-ethylaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 6-position.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and acylation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine), sulfuric acid, acyl chlorides.
Major Products:
Reduction: 2-Ethyl-6-phenylenediamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific pathways.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-nitroaniline depends on its chemical structure. The nitro group is electron-withdrawing, which affects the reactivity of the amino group. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other interactions. The specific pathways involved depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
2-Methyl-6-nitroaniline: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-4-nitroaniline: Nitro group at the 4-position instead of the 6-position.
2-Ethyl-6-chloroaniline: Chloro group instead of a nitro group at the 6-position.
Uniqueness: 2-Ethyl-6-nitroaniline is unique due to the specific positioning of the ethyl and nitro groups, which influences its chemical reactivity and potential applications. The combination of these substituents provides distinct electronic and steric properties, making it valuable for specific synthetic and industrial purposes.
Properties
IUPAC Name |
2-ethyl-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-4-3-5-7(8(6)9)10(11)12/h3-5H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOOCJUOEDETNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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